

Isradipine clinical trial outcomes Parkinson's disease STEADY-PD III

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Compound Focus: Isradipine

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STEADY-PD III Trial Outcomes at 36 Months

Outcome Measure	Isradipine Group (10 mg/day)	Placebo Group	Treatment Effect (95% CI)	P-value
Primary Outcome: Change in UPDRS Parts I-III (ON state) [1] [2]	+2.99 points	+3.26 points	-0.27 points (-3.02 to 2.48)	0.85
Key Secondary Outcomes [1] [2]				
• Time to initiate dopaminergic therapy	No significant difference	No significant difference	Not Applicable	Not Significant
• Time to onset of motor complications	No significant difference	No significant difference	Not Applicable	Not Significant
• Change in nonmotor disability & quality of life	No significant difference	No significant difference	Not Applicable	Not Significant

Outcome Measure	Isradipine Group (10 mg/day)	Placebo Group	Treatment Effect (95% CI)	P-value
Common Adverse Events [1] [3]	Edema, Dizziness	(Less frequent)	Not Applicable	Not Applicable

Detailed Experimental Protocol of STEADY-PD III

For research professionals, the detailed methodology of the trial is critical for interpreting these results and designing future studies.

- **Trial Design:** A 36-month, **multicenter, randomized, parallel-group, double-blind, placebo-controlled trial** conducted across 57 Parkinson Study Group sites in North America [1] [2] [4].
- **Participants:** 336 patients with early-stage idiopathic PD were enrolled. Key inclusion criteria were [2] [5] [6]:
 - Diagnosis of PD within the previous 3 years.
 - Hoehn and Yahr stage ≤ 2 .
 - Not taking dopaminergic medications at enrollment and not projected to require them for at least 3 months.
- **Intervention:** Participants were randomized 1:1 to receive either **5 mg of immediate-release isradipine twice daily (10 mg total daily dose)** or a matching placebo [1] [2].
- **Primary Outcome Measure:** The change from baseline to 36 months in the total score of parts I (mental function), II (activities of daily living), and III (motor function) of the **Unified Parkinson's Disease Rating Scale (UPDRS)**. This assessment was conducted in the "ON" state, meaning while patients were under the effect of symptomatic antiparkinson medication if they had started such therapy [1] [2].
- **Key Secondary Outcomes:** These were designed to measure clinically meaningful disability progression and included [2] [4]:
 - Time to initiation of dopaminergic therapy.
 - Time to onset of motor complications (assessed via UPDRS part IV).
 - Change in nonmotor disability and quality-of-life measures.

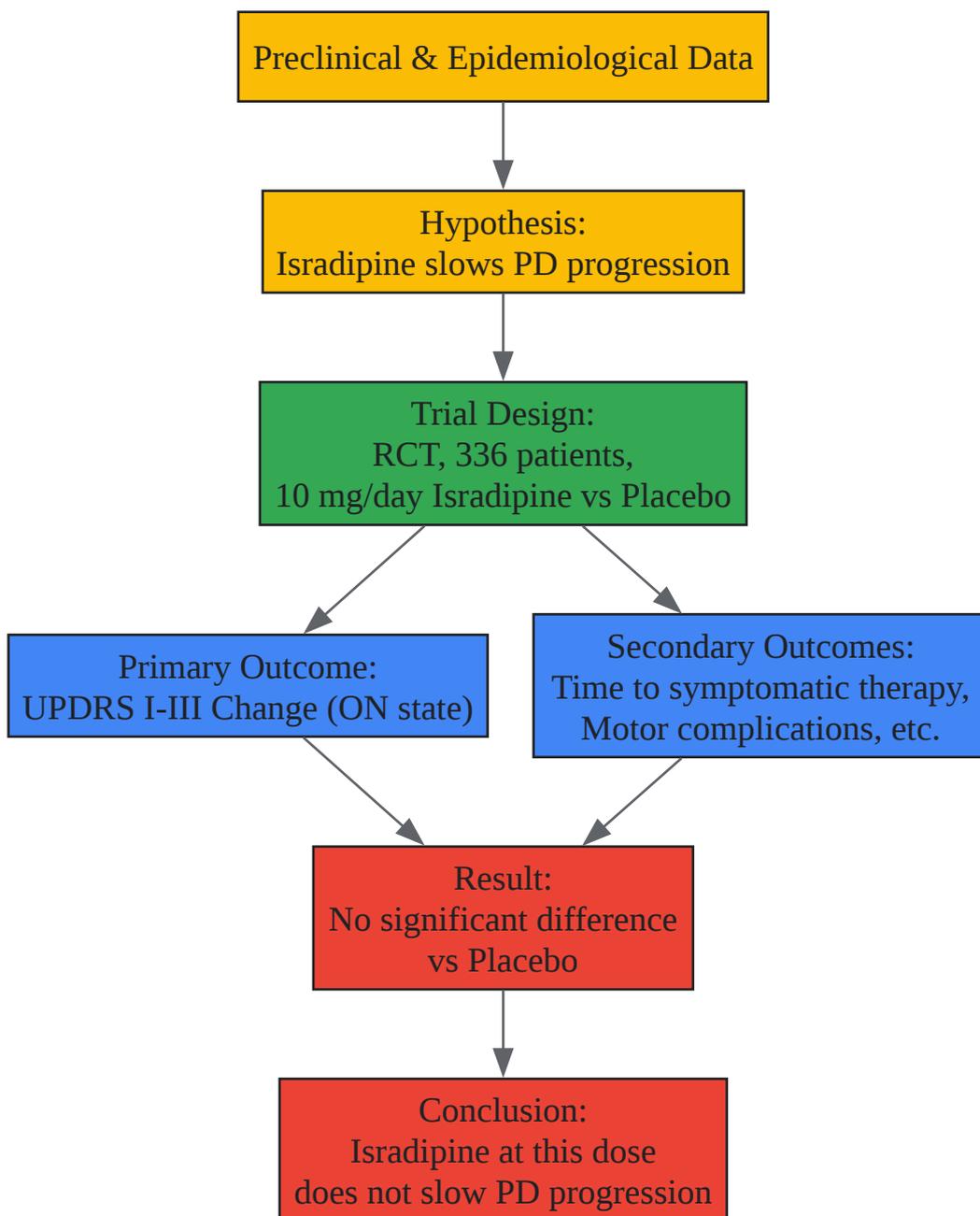
Rationale, Limitations, and Research Implications

The trial was founded on a strong scientific premise but yielded negative results. Understanding the underlying rationale and potential limitations is key.

- **Preclinical Rationale:** The trial was motivated by extensive data. **Epidemiological studies** had suggested that use of dihydropyridine calcium-channel blockers was associated with a reduced risk of developing PD [2]. Furthermore, **animal models** showed that **isradipine** was neuroprotective, likely by inhibiting L-type calcium channels (CAV-1) in dopaminergic neurons, which reduced calcium-dependent mitochondrial oxidant stress, a pathway thought to contribute to neuronal vulnerability in PD [7].
- **Potential Reasons for Negative Outcome:** The investigators acknowledged a key limitation: **the selected dose of isradipine may have been insufficient** to adequately engage the target calcium channels in the brain to produce a neuroprotective effect in humans [1] [2]. This highlights the challenge of translating protective effects from animal models to human clinical practice.
- **Research Implications:** STEADY-PD III is a landmark "negative" trial that provides a clear answer on the efficacy of this specific dosing regimen of **isradipine** for disease modification in early PD [3] [8]. It underscores that the drug **should not be prescribed for this purpose outside of a clinical trial**. Future research may explore whether higher doses, different formulations, or treatment in even earlier pre-symptomatic stages could be effective, but the current evidence does not support the use of **isradipine** to slow PD progression [1].

Experimental Workflow and Logical Pathway

The following diagram illustrates the logical flow from the preclinical hypothesis through the clinical trial outcomes.



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